Regadenoson

Descripción general

Descripción

Regadenoson es un agente farmacológico utilizado principalmente como vasodilatador coronario en la imagenología de perfusión miocárdica (MPI). Es un agonista del receptor de adenosina A2A que induce la vasodilatación coronaria, lo que lo hace útil en las pruebas de estrés para pacientes que no pueden someterse a un estrés de ejercicio adecuado . This compound se comercializa bajo los nombres comerciales Lexiscan y Rapiscan .

Métodos De Preparación

La síntesis de regadenoson involucra varios pasos, comenzando con la preparación de intermediarios. Un método común incluye la reacción de hidrazinoadenina con un derivado de pirazol en condiciones específicas . El proceso típicamente involucra:

Preparación de Intermediarios: La hidrazinoadenina se hace reaccionar con un derivado de pirazol para formar un compuesto intermedio.

Formación de this compound: El intermedio se hace reaccionar luego con otro compuesto en condiciones catalíticas para formar this compound

Los métodos de producción industrial se enfocan en optimizar el rendimiento y reducir los subproductos tóxicos. Estos métodos a menudo involucran procesos escalables que garantizan un alto rendimiento y mínimas impurezas .

Análisis De Reacciones Químicas

El regadenoson experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando sus propiedades químicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Stress Testing

Overview

Regadenoson is primarily utilized as a pharmacological stress agent in myocardial perfusion imaging (MPI). Its mechanism involves binding to A2A receptors, leading to coronary vasodilation and increased coronary blood flow. This effect is crucial for evaluating myocardial ischemia.

Clinical Trials

The ADVANCE (ADenoscan Versus this compound Comparative Evaluation) trials established this compound's non-inferiority to adenosine for detecting reversible myocardial ischemia. In these studies, this compound demonstrated comparable efficacy with a significantly improved side effect profile, including fewer incidences of arrhythmias .

Table 1: Comparison of this compound with Other Agents

| Feature | This compound | Adenosine | Dipyridamole |

|---|---|---|---|

| Potency | Higher | Lower | Moderate |

| Dosing | Fixed dose (0.4 mg) | Weight-dependent | Weight-dependent |

| Side Effects | Fewer arrhythmias | More common | More common |

| Administration | Rapid IV injection | Continuous infusion | IV bolus |

| FDA Approval | Yes | Yes | Yes |

Myocardial Perfusion Imaging

Clinical Utility

this compound is frequently employed in MPI studies, especially beneficial for patients unable to perform exercise-based stress tests. It has been shown to induce significant increases in myocardial blood flow, making it effective in diagnosing coronary artery disease (CAD) and evaluating heart function post-cardiac transplantation .

Case Study Insights

In a study involving patients with obstructive CAD, this compound was used for 82Rb PET imaging. The results indicated that this compound effectively identified myocardial perfusion defects, with a median duration between the imaging and invasive coronary angiography being only three days .

Safety Profile and Tolerability

This compound's safety profile is one of its key advantages. Studies indicate that it is better tolerated than adenosine, with fewer adverse effects reported during administration. The rapid bolus injection method simplifies the procedure, reducing the overall time required for stress testing .

Blood-Brain Barrier Permeability

Recent research has explored this compound's potential beyond cardiac applications. It has been found to increase blood-brain barrier permeability in rodent models, suggesting possible implications for drug delivery in neurological conditions . This aspect opens avenues for further investigation into its use in treating central nervous system disorders.

Mecanismo De Acción

Regadenoson ejerce sus efectos al unirse selectivamente a los receptores de adenosina A2A, que se encuentran principalmente en las arterias coronarias. Esta unión provoca la vasodilatación coronaria, aumentando el flujo sanguíneo al músculo cardíaco. El aumento del flujo sanguíneo mejora la absorción de radiofármacos utilizados en MPI, lo que permite una mejor imagenología del corazón . This compound tiene una baja afinidad por los receptores de adenosina A1, A2B y A3, lo que lo hace más selectivo y reduce los efectos secundarios .

Comparación Con Compuestos Similares

Regadenoson a menudo se compara con otros vasodilatadores como la adenosina y el dipiridamol:

Adenosina: Al igual que el this compound, la adenosina es un agonista del receptor de adenosina utilizado en MPI. .

Dipiridamol: Este compuesto también induce la vasodilatación coronaria pero a través de un mecanismo diferente.

This compound es único debido a su selectividad para los receptores A2A y su vida media más larga, lo que permite una administración en bolo único .

Actividad Biológica

Regadenoson is a selective A2A adenosine receptor agonist that has garnered attention for its applications in pharmacological stress testing and myocardial perfusion imaging. Approved by the FDA in 2008, it is often preferred over non-selective agents like adenosine and dipyridamole due to its improved safety profile and efficacy. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical applications, and recent research findings.

This compound functions primarily by binding to the A2A adenosine receptors on vascular smooth muscle cells, leading to vasodilation and increased coronary blood flow (CBF). Upon binding, it activates adenylyl cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. This cascade results in the phosphorylation of protein kinase A (PKA) and subsequent hyperpolarization of cell membranes, facilitating coronary artery dilation.

Key Mechanistic Insights:

- Potency : this compound is approximately 10 times more potent than adenosine, requiring fewer molecules to achieve similar vasodilatory effects.

- Receptor Selectivity : It selectively targets A2A receptors with minimal activity on A1, A2B, and A3 receptors.

- Dose-Response : The vasodilatory effect is dose-dependent, with significant effects observed at lower doses compared to adenosine.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination:

| Parameter | Value |

|---|---|

| Administration | Intravenous bolus |

| Time to Peak Plasma Concentration (T_max) | 1-3 minutes |

| Half-Life | Initial phase: 2-4 minutes; Intermediate phase: 30 minutes; Terminal phase: 2 hours |

| Renal Excretion | Approximately 58% unchanged |

| Volume of Distribution | Central compartment: 11.5 L; Steady state: 78.7 L |

This compound does not undergo significant hepatic metabolism and is primarily eliminated through renal pathways.

Myocardial Perfusion Imaging

This compound is widely used in myocardial perfusion imaging (MPI) due to its ability to induce coronary hyperemia effectively. In clinical trials, it has been shown to provide comparable diagnostic accuracy to traditional agents like adenosine while exhibiting fewer side effects.

- ADVANCE Trial Findings : In a pivotal study comparing this compound and adenosine for detecting reversible myocardial ischemia, this compound demonstrated non-inferiority with a favorable safety profile .

Case Studies

- Rescue with this compound (ReWiRe) Study : This Phase 2a study evaluated this compound's efficacy in patients with critical injuries and hemorrhagic shock. Preliminary results indicated improved cardiac function and reduced markers of shock post-administration .

- Sickle Cell Disease Study : Research involving patients with sickle cell disease showed that this compound could enhance microvascular blood flow without significant adverse effects, suggesting potential benefits in managing pain crises associated with the condition .

Adverse Effects

While this compound is generally well tolerated, some adverse effects have been reported:

- Increased heart rate

- Headache

- Dizziness

- Nausea

These effects are typically mild and transient compared to those associated with non-selective agents like adenosine.

Propiedades

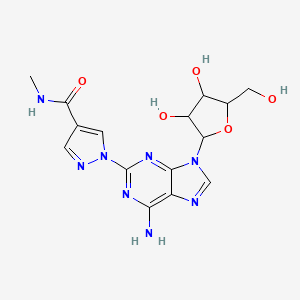

IUPAC Name |

1-[6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPZPHGJDAGEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861529 | |

| Record name | 2-[4-(Methylcarbamoyl)-1H-pyrazol-1-yl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313348-27-5 | |

| Record name | 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Regadenoson?

A1: this compound selectively binds to the adenosine 2A receptor (A2AR), a G protein-coupled receptor primarily found on coronary artery smooth muscle cells. [, , , , ]

Q2: How does this compound binding to A2AR lead to coronary vasodilation?

A2: Binding of this compound to A2AR activates the Gs protein signaling pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This results in relaxation of coronary artery smooth muscle cells, inducing vasodilation and increased coronary blood flow. [, , , , ]

Q3: Is there any spectroscopic data available for this compound in these research papers?

A3: The provided papers focus on the pharmacological and clinical aspects of this compound and do not delve into detailed spectroscopic characterization.

Q4: How does the stability of this compound compare to other vasodilators like adenosine?

A5: this compound has a longer half-life compared to adenosine, allowing for a single bolus injection rather than continuous infusion. [, , ] This suggests greater stability in physiological conditions, although specific stability data under various conditions is not discussed in these papers.

Q5: Does this compound exhibit any catalytic properties?

A6: this compound primarily acts as a receptor agonist and does not display catalytic activity. Its primary application is as a pharmacological stress agent in myocardial perfusion imaging. [, , , , , , , , , ]

Q6: Have there been any computational studies conducted on this compound?

A6: The provided papers primarily focus on clinical and in vivo studies of this compound. Information on computational simulations, calculations, or QSAR models related to this compound is not discussed.

Q7: How does the selectivity of this compound for the A2A receptor compare to other adenosine receptor agonists?

A8: this compound exhibits high selectivity for the A2A receptor compared to other adenosine receptors (A1, A2B, and A3), leading to a more targeted vasodilatory effect with potentially fewer off-target side effects. [, , , , ]

Q8: What is the typical formulation for administering this compound?

A9: this compound is typically formulated as an intravenous injection, allowing for rapid and controlled delivery. [, ]

Q9: Is there any information available on the SHE regulations specific to this compound?

A9: The provided papers do not explicitly discuss SHE regulations pertaining to this compound. It is crucial to consult relevant regulatory guidelines and safety data sheets for comprehensive information.

Q10: How does the pharmacokinetic profile of this compound differ from adenosine?

A11: this compound has a longer half-life than adenosine (approximately 2-3 minutes) and exhibits a more sustained hyperemic response. [, , , , ] It is administered as a single bolus injection, while adenosine requires continuous intravenous infusion.

Q11: What is known about the metabolism and excretion of this compound?

A11: The specific metabolic pathways and excretion routes of this compound are not extensively discussed in the provided papers.

Q12: What are the primary applications of this compound in clinical settings?

A13: this compound is primarily used as a pharmacological stress agent during myocardial perfusion imaging (MPI) to assess for coronary artery disease. [, , , , , , , , , ] It is also used in fractional flow reserve (FFR) measurement to assess the severity of coronary artery stenosis. [, , ]

Q13: Is there any evidence of resistance developing to this compound's effects?

A13: The development of resistance to this compound is not directly addressed in the provided research papers.

Q14: What are the common side effects associated with this compound administration?

A14: This section will focus on the scientific aspects of the compound and will not delve into details regarding side effects. For a comprehensive understanding of the safety profile and potential adverse effects, it is essential to consult the relevant drug information and regulatory guidelines.

Q15: Are there any ongoing studies exploring alternative delivery routes for this compound?

A16: While the current standard for this compound administration is intravenous injection, one study investigated its potential as a topical ointment for wound healing in mice. [] This highlights the potential for exploring alternative delivery routes and applications for this compound.

Q16: How are this compound concentrations typically measured in biological samples?

A18: One study describes a validated method using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) for quantifying this compound in human plasma. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.